N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a benzothiazole ring, a phenyl group, and a pyridinylmethyl group
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and cause inhibitory effects . The compound’s interaction with its targets could lead to changes in the normal functioning of the target, thereby exerting its therapeutic or pharmacological effects.
Biochemical Pathways
Given the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound might interfere with the cell wall biosynthesis pathway ofMycobacterium tuberculosis . This interference could lead to the inhibition of the growth and proliferation of the bacteria.
Result of Action
Given the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound might inhibit the growth and proliferation ofMycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They interact with enzymes and proteins, such as DprE1, a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of mycobacterial cell wall .
Cellular Effects
The cellular effects of N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide are currently under investigation. Benzothiazole derivatives have shown promising results in inhibiting the growth of M. tuberculosis . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that benzothiazole derivatives exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzothiazole with 2-bromoacetophenone to form an intermediate, which is then reacted with pyridine-2-carbaldehyde under basic conditions to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the phenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Halogenated reagents, bases like sodium hydroxide, solvents such as dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzothiazole or phenyl derivatives.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit specific enzymes in Mycobacterium tuberculosis.
Materials Science: The compound is used in the development of fluorescent sensors for detecting metal ions like zinc, which are crucial in various biological processes.
Chemical Biology: It serves as a probe for studying protein-ligand interactions and enzyme mechanisms.
Industrial Applications: The compound’s derivatives are explored for their antibacterial and antifungal properties, making them potential candidates for new antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((pyridin-2-ylmethyl)amino)acetamide: A fluorescent sensor for zinc ions.
N-(thiazol-2-yl)benzenesulfonamides: Compounds with antibacterial activity.
2-Phenylpyridine-based compounds: Used in various chemical and biological applications.
Uniqueness
N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide is unique due to its multi-functional nature, combining a benzothiazole ring, a phenyl group, and a pyridinylmethyl group. This structural combination allows it to participate in diverse chemical reactions and exhibit a wide range of biological activities. Its ability to act as both an enzyme inhibitor and a metal ion sensor highlights its versatility and potential for various scientific and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c25-20(14-16-8-2-1-3-9-16)24(15-17-10-6-7-13-22-17)21-23-18-11-4-5-12-19(18)26-21/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGUMEFRWDAOMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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